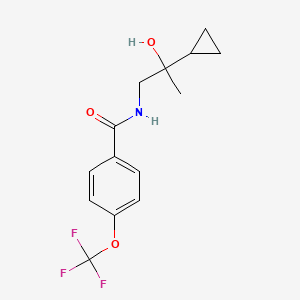
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H16F3NO3 and its molecular weight is 303.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antiarrhythmic Activity
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide and related compounds have been synthesized and evaluated for their potential as oral antiarrhythmic agents. Research has shown that benzamides with trifluoroethoxy ring substituents exhibit considerable antiarrhythmic activity, with the activity being influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen. For example, flecainide acetate, a compound related to the chemical family of this compound, has been extensively studied and selected for clinical trials as an antiarrhythmic agent due to its potent effects (Banitt, Bronn, Coyne, & Schmid, 1977).
Improved Synthesis Processes
Advancements in the synthesis processes for related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, have been researched, highlighting the effects of different reaction conditions on product yield. For instance, a high yield synthesis method involving heating a reaction mixture of 4-aminopyridine and salicylyl chloride under the catalytic action of triethylamine has been developed. This process represents a significant improvement in the synthesis of benzamide derivatives, offering a simple and controllable operation (Dian, 2010).
Stearoyl-CoA Desaturase-1 Inhibition
Research on this compound derivatives has also identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. These inhibitors exhibit sub-nanomolar IC(50) values in both murine and human SCD-1 inhibitory assays, demonstrating significant potential for therapeutic applications in metabolic disorders (Uto et al., 2009).
Supramolecular Chemistry Applications
The structural versatility of benzamide derivatives facilitates their application in supramolecular chemistry, as seen in the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets. These compounds leverage the trianionic ligand properties of benzamides to react with lanthanide complexes, forming structures with significant magnetic properties, illustrating the potential of these compounds in materials science (Costes, Shova, & Wernsdorfer, 2008).
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-13(20,10-4-5-10)8-18-12(19)9-2-6-11(7-3-9)21-14(15,16)17/h2-3,6-7,10,20H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBSQCWCQSMQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
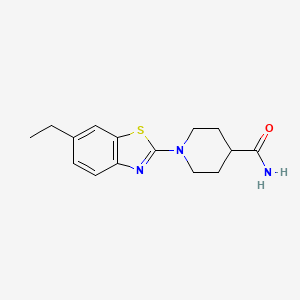
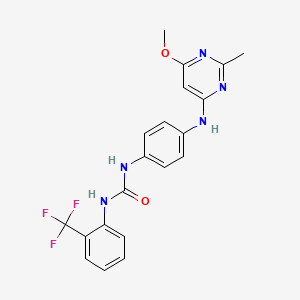



![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)
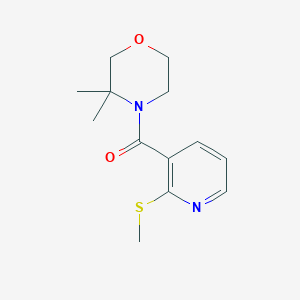
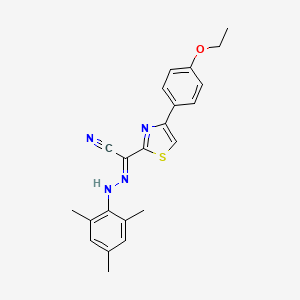
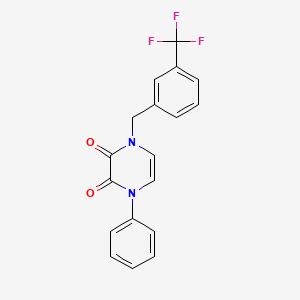
![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)
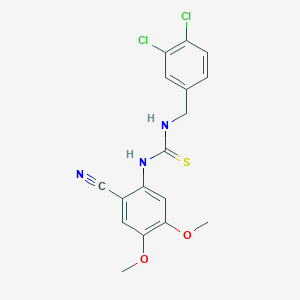
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
